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Compound of Interest

Compound Name: (4-Acetylpiperazin-1-yl)acetic acid

Cat. No.: B1586271

An In-depth Technical Guide to 1-Acetyl-4-
(carboxymethyl)piperazine

Foreword: Understanding the Molecule's Role in
Modern Chemistry

To the researchers, scientists, and drug development professionals who drive innovation, this
guide serves as a comprehensive technical resource on 1-Acetyl-4-(carboxymethyl)piperazine.
This molecule, systematically known as 2-(4-acetylpiperazin-1-yl)acetic acid, represents a
versatile building block in medicinal chemistry. Its structure uniquely combines a hydrophilic
carboxylic acid moiety with a lipophilic acetylated piperazine core. This amphipathic nature
makes it an intriguing scaffold for developing novel therapeutics, influencing properties like
solubility, bioavailability, and target engagement. This document moves beyond a simple data
sheet, offering insights into its synthesis, characterization, and chemical behavior, grounded in
established chemical principles and supported by available data. Our objective is to provide not
just the "what," but the "why," enabling you to leverage this compound's full potential in your
research and development endeavors.

Core Molecular Identity and Physicochemical
Properties
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1-Acetyl-4-(carboxymethyl)piperazine is a disubstituted piperazine derivative. The nitrogen at
position 1 is acylated with an acetyl group, which transforms it into a less basic amide. The
nitrogen at position 4 is alkylated with a carboxymethyl group, introducing an acidic functional
group. This arrangement dictates its physical and chemical disposition.

Chemical Structure and Identifiers

The structural integrity of a compound is the foundation of its function. The key identifiers for 1-
Acetyl-4-(carboxymethyl)piperazine are consolidated below.

Systematic IUPAC Name: 2-(4-acetylpiperazin-1-yl)acetic acid[1]

o Common Synonyms: 1-Acetyl-4-(carboxymethyl)piperazine, (4-Acetyl-piperazin-1-yl)-acetic
acid, 4-Acetyl-1-piperazineacetic Acid[1]

e CAS Number: 705941-45-3[1]

e PubChem Compound ID: 2050656[1]

e Molecular Formula: CsH1aN203[1]

e Molecular Weight: 186.21 g/mol [1]

« Canonical SMILES: CC(=0)N1CCN(CC1)CC(=0)O[1]

e InChl Key: LOIWUWGLJZYAOE-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. It is crucial to note that, as
of the date of this guide, most available quantitative data for this specific molecule are
computationally predicted. Such data provides excellent initial estimates for experimental
design.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1586271?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpiperazin-1-yl_acetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Data Source Citation
Molecular Weight 186.21 g/mol Computed [1]
Exact Mass 186.10044231 Da Computed [1]
XLogP3-AA -3.2 Computed [1]
Hydrogen Bond Donor

1 Computed [1]
Count
Hydrogen Bond

4 Computed [1]
Acceptor Count
Rotatable Bond Count 2 Computed [1]
Topological Polar

polod 60.9 A2 Computed [1]

Surface Area
Complexity 209 Computed [1]
Storage Temperature 2-8°C Supplier Data [2]

Physical Form

Solid (Predicted)

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis protocols for 1-Acetyl-4-(carboxymethyl)piperazine are
not widely published, a robust and logical synthesis can be designed based on established
reactions of piperazine derivatives. The most direct approach involves a two-step sequence
starting from the commercially available 1-acetylpiperazine.

Proposed Synthesis Pathway: N-Alkylation

The foundational logic of this synthesis is the nucleophilic nature of the secondary amine in 1-
acetylpiperazine, which can readily react with an electrophilic source of the "carboxymethyl"
group. The N-acetyl group at the other nitrogen deactivates it, ensuring high selectivity for
mono-alkylation at the N4 position.
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Caption: Proposed workflow for the synthesis of 1-Acetyl-4-(carboxymethyl)piperazine.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected
outcomes, ensuring a researcher can monitor progress and validate the results.

e Reagent Preparation:
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o Dissolve 1l-acetylpiperazine (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile
or DMF (approx. 5-10 mL per gram of starting material), in a round-bottom flask equipped
with a magnetic stirrer and reflux condenser.

o Causality: Acetonitrile is chosen for its ability to dissolve the reactants and its relatively
high boiling point, allowing for moderate heating if required to drive the reaction to
completion.

o Add a mild inorganic base such as potassium carbonate (K2COs, 2.0 eq). This is crucial
for scavenging the acid (HCI or HBr) generated if using a haloacetic acid.

» N-Alkylation Reaction:

o

To the stirring suspension, add a solution of sodium chloroacetate (1.1 eq) in water, or add
ethyl bromoacetate (1.1 eq) dropwise.

o Expertise: Using the ester (ethyl bromoacetate) followed by a subsequent hydrolysis step
often leads to cleaner reactions than direct alkylation with the haloacetic acid. For this
guide, we will proceed with the direct alkylation for simplicity.

o Heat the reaction mixture to 50-60°C and monitor by Thin Layer Chromatography (TLC) or
LC-MS. The reaction is typically complete within 4-12 hours.

o Trustworthiness: Monitoring via TLC (e.g., using a mobile phase of 10% Methanol in
Dichloromethane) allows for clear visualization of the consumption of the starting material
(1-acetylpiperazine) and the appearance of a new, more polar spot corresponding to the
carboxylic acid product.

e Work-up and Isolation:

[¢]

Once the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts.

[e]

Concentrate the filtrate under reduced pressure to remove the solvent.

[e]

Redissolve the residue in water and wash with a non-polar solvent like diethyl ether or
ethyl acetate to remove any unreacted starting material.
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o Carefully acidify the aqueous layer to a pH of approximately 3-4 using 1M HCI. The
product should precipitate out of the solution as it is likely least soluble at its isoelectric
point.

o Causality: The product is a zwitterionic compound. Adjusting the pH to its isoelectric point
minimizes its solubility in the aqueous phase, maximizing precipitation and yield.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under
vacuum.

e Purification:

o The crude product can be further purified by recrystallization from a suitable solvent
system, such as an ethanol/water or isopropanol/water mixture.

o Purity should be assessed by HPLC and confirmed by spectroscopic methods detailed in
the next section.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized
compound. While specific experimental spectra are not publicly available, the following section
details the expected spectroscopic features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR (Proton NMR): (Expected shifts in CDCIs or D20)

o ~2.1 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl
group (CHs-C=0).

o ~2.6-2.8 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to
the carboxymethyl-substituted nitrogen.

o ~3.3 ppm (singlet, 2H): This signal represents the two protons of the methylene group
between the piperazine nitrogen and the carboxyl group (-N-CHz2-COOH).
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o ~3.5-3.7 ppm (multiplet, 4H): These are the four protons on the piperazine ring adjacent to
the acetyl-substituted nitrogen.

o ~10-12 ppm (broad singlet, 1H): This is the characteristic signal for the acidic proton of the
carboxylic acid group. This signal will be absent if the spectrum is run in D20 due to H-D
exchange.

e 13C NMR (Carbon NMR): (Expected shifts in CDCIs or D20)
o ~21 ppm: Carbon of the acetyl methyl group.
o ~45 ppm: Carbons of the piperazine ring adjacent to the acetyl group.
o ~53 ppm: Carbons of the piperazine ring adjacent to the carboxymethyl group.
o ~58 ppm: Carbon of the methylene group (-N-CH2-COOH).
o ~169 ppm: Carbonyl carbon of the acetyl group.

o ~175 ppm: Carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.
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Caption: Key functional group regions in the expected IR spectrum.

o Causality behind the peaks: The amide carbonyl (C=0) stretch appears at a lower
wavenumber (~1640 cm~1) than the carboxylic acid carbonyl (~1720 cm~1) due to resonance
with the nitrogen lone pair, which gives it less double-bond character. The O-H stretch of the
carboxylic acid is exceptionally broad due to extensive hydrogen bonding.

Mass Spectrometry (MS)

o Electrospray lonization (ESI): This is the preferred method for this molecule.
o Positive Mode [M+H]*: The expected parent ion would be observed at m/z = 187.11.
o Negative Mode [M-H]~: The expected parent ion would be observed at m/z = 185.09.

o Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid
group (-45 Da), loss of the acetyl group (-43 Da), and cleavage of the piperazine ring.

Chemical Reactivity and Stability

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1586271?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Amphoteric Nature: The molecule possesses both a basic tertiary amine within the
piperazine ring and an acidic carboxylic acid group. This makes it amphoteric, capable of
reacting with both acids and bases. In solution, it likely exists as a zwitterion over a certain
pH range.

o Acylation and Esterification: The carboxylic acid group can be readily converted to esters
(e.g., by reaction with an alcohol under acidic conditions) or activated for amide bond
formation (e.g., using coupling reagents like EDC/HOB). This is a key reaction for its use as
a building block in drug discovery.

 Stability: The N-acetyl amide bond is generally stable to hydrolysis under mild conditions.
The piperazine ring is also robust. The compound should be stored in a cool, dry place to
prevent potential degradation.[2]

Safety and Handling

According to aggregated GHS data, 1-Acetyl-4-(carboxymethyl)piperazine is classified with the
following hazards:

» Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
o Skin Corrosion/Irritation: Causes skin irritation.[1]

o Eye Damage: Causes serious eye damage.[1]

Handling Recommendations:

e Use in a well-ventilated area or fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

¢ Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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